molecular formula C22H14ClFN4O3S B2464200 N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide CAS No. 1251687-82-7

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide

Cat. No.: B2464200
CAS No.: 1251687-82-7
M. Wt: 468.89
InChI Key: OPYQKZKKWFSERB-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a synthetic small molecule of significant interest in advanced medicinal chemistry and pharmacology research. Its structure incorporates a bifunctional piperidine core, a motif that is a pivotal cornerstone in the production of drugs and is present in numerous FDA-approved pharmaceuticals . The N-benzylpiperidine moiety is a well-characterized pharmacophore in scientific literature, frequently associated with high-affinity interactions with central nervous system targets . Researchers are exploring this compound and its structural analogs primarily in the context of neurodegenerative disease research and neuropharmacology. The presence of the (2-thienylsulfonyl) group is a key synthetic modification that may influence the compound's bioavailability and receptor binding selectivity, potentially leading to improved metabolic stability or altered binding kinetics compared to simpler analogs. Piperidine-based compounds demonstrate a wide array of biologic activities, and this particular derivative is a subject of investigation for its potential as a sigma-1 receptor ligand, a target implicated in neuroprotection, analgesia, and the modulation of neurotransmitter systems . Other research avenues for similar N-benzylpiperidine acetamide derivatives include their evaluation as potential beta-secretase (BACE1) inhibitors, which is a prime target for Alzheimer's disease therapeutic development . The compound is provided for research use only and is strictly not intended for diagnostic or therapeutic applications in humans or animals. All necessary regulatory guidelines, including those from the Drug Enforcement Administration (DEA) pertaining to piperidine-based precursor chemicals, should be consulted prior to handling .

Properties

CAS No.

1251687-82-7

Molecular Formula

C22H14ClFN4O3S

Molecular Weight

468.89

IUPAC Name

1-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-methylphenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H14ClFN4O3S/c1-12-2-5-14(6-3-12)28-21(29)19-17(8-9-32-19)27(22(28)30)11-18-25-20(26-31-18)13-4-7-15(23)16(24)10-13/h2-10H,11H2,1H3

InChI Key

OPYQKZKKWFSERB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the benzyl and thienylsulfonyl groups. Common reagents used in these reactions include benzyl chloride, thienylsulfonyl chloride, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across different scientific domains:

Medicinal Chemistry

  • Therapeutic Potential : N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide has shown promise in treating neurological disorders, particularly due to its ability to interact with neurotransmitter receptors. Studies indicate that it may act as a ligand in receptor binding assays, which are crucial for understanding drug-receptor interactions .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells. Its structural components may facilitate interactions with critical cellular pathways involved in tumor growth .

Biochemical Research

  • Enzyme Inhibition Studies : The compound has been evaluated for its inhibitory effects on various enzymes. For instance, compounds with similar structures have been tested against enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease research . This indicates a potential application in developing treatments for neurodegenerative diseases.
  • Receptor Binding Studies : Research indicates that the compound can serve as a ligand in studies aimed at understanding receptor dynamics and signaling pathways. This could lead to the development of more targeted therapies for various conditions.

Synthetic Chemistry

  • Building Block for Complex Molecules : The compound can be utilized as a synthetic intermediate in the development of more complex organic molecules. Its unique functional groups allow chemists to modify and create derivatives with enhanced properties.

Case Studies and Research Findings

Several studies have documented the biological activities and potential therapeutic applications of this compound:

  • Antimicrobial and Anticancer Evaluation : A series of derivatives related to this compound have been synthesized and tested for antimicrobial and anticancer activities. Results indicated significant efficacy against various cancer cell lines, suggesting that modifications to the core structure could yield even more potent agents .
  • Neuroprotective Effects : Research has highlighted the neuroprotective potential of compounds similar to this compound. These studies focus on their ability to prevent neuronal death in models of neurodegeneration, indicating a pathway for developing treatments for diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs in Anti-Alzheimer’s Research

Several piperidine-acetamide derivatives have been synthesized as AChE inhibitors for Alzheimer’s disease (AD) treatment:

Compound Name Substituents/Modifications AChE IC50 (µM) Source
N-(1-benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide (23) Indolin-2-one substituent 0.01
6-chloro-N-(1-(3,4-dimethoxybenzyl)piperidin-4-yl)pyridine-3-sulfonamide (9) Pyrrolidone-2-one and pyridine-sulfonamide 0.01
Target Compound 2-Thienylsulfonyl-piperidine Not reported N/A

Key Observations :

  • The target compound shares the benzylpiperidinyl-acetamide scaffold with compound 23 , a potent AChE inhibitor (IC50 = 0.01 µM). However, replacing the 2-oxoindolin-3-yl group with a 2-thienylsulfonyl-piperidine may alter selectivity or potency due to differences in electron-withdrawing effects and steric bulk .

Piperidine-Sulfonamide Derivatives in Opioid Research

Piperidine-sulfonamides are also explored in opioid receptor modulation. Notable examples include:

Compound Name Substituents/Modifications Pharmacological Activity Source
W-18 4-Nitrophenylethyl, 4-chlorophenylsulfonamide µ-opioid agonist
W-15 4-Chlorophenylsulfonamide, phenethyl µ-opioid agonist
Target Compound 2-Thienylsulfonyl-piperidine Not reported N/A

Key Observations :

  • W-18 and W-15 feature sulfonamide-linked piperidines but with aryl substituents (e.g., chlorophenyl, nitrophenylethyl) instead of thienyl groups.

Acetamide Derivatives in Other Therapeutic Areas

Lp-PLA2 Inhibitors (Atherosclerosis and AD)

Rilapladib, a lipoprotein-associated phospholipase A2 (Lp-PLA2) inhibitor, shares structural motifs with the target compound:

Compound Name Substituents/Modifications Target (IC50) Source
Rilapladib Difluorobenzylthio, trifluoromethyl-biphenyl Lp-PLA2 (0.23 nM)
Target Compound 2-Thienylsulfonyl-piperidine Not reported N/A

Key Observations :

  • Rilapladib’s potency arises from its quinoline-thioether and trifluoromethyl-biphenyl groups, which enhance target binding. The target compound lacks these groups but may exhibit Lp-PLA2 inhibition due to its sulfonamide moiety .
Fentanyl Analogs

Several fentanyl derivatives feature piperidine-acetamide backbones but differ in substituents:

Compound Name Substituents/Modifications Activity Source
Ocfentanil 2-Fluorophenyl, methoxy µ-opioid agonist
Valeryl fentanyl Pentanamide, phenethyl µ-opioid agonist
Target Compound 2-Thienylsulfonyl-piperidine Not reported N/A

Key Observations :

  • Fentanyl analogs prioritize lipophilic N-aryl and phenethyl groups for µ-opioid receptor binding. The target compound’s thienylsulfonyl group may redirect activity toward non-opioid targets (e.g., AChE) due to reduced lipophilicity and altered steric interactions .

Example :

  • Synthesis of 2-chloro-N-[1-(phenylmethyl)piperidin-4-yl]acetamide () involves reacting benzylpiperidine with chloroacetyl chloride, a method adaptable to the target compound by substituting 2-thienylsulfonyl chloride .

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications, particularly in neurological disorders. This article explores its biological activity, focusing on receptor interactions, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by:

  • Piperidine rings : Two piperidine moieties contribute to its pharmacological properties.
  • Thienylsulfonyl group : This moiety is crucial for enhancing receptor affinity and selectivity.

Receptor Affinity

Research indicates that compounds related to this compound exhibit significant affinity for sigma receptors, particularly sigma1 and sigma2 receptors. The binding affinities are quantitatively assessed using Ki values, which indicate the potency of the compound in displacing a radiolabeled ligand from the receptor.

Compound Receptor Type Ki (nM)
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma13.90
N-(1-benzylpiperidin-4-yl)phenylacetamideSigma2240
2-fluoro-substituted analogueSigma13.56
2-fluoro-substituted analogueSigma2667

These data suggest that modifications to the benzene ring can significantly impact receptor selectivity and affinity. For instance, halogen substitutions generally enhance sigma receptor binding, while electron-donating groups tend to reduce affinity for sigma2 receptors .

The mechanism by which this compound exerts its effects involves modulation of sigma receptor activity. Sigma receptors are implicated in various neurobiological processes, including pain perception, mood regulation, and neuroprotection. The ability of this compound to selectively bind to sigma1 receptors positions it as a potential candidate for treating conditions such as depression and neurodegenerative diseases .

Neuroprotective Effects

A study evaluating the neuroprotective effects of related compounds demonstrated that sigma1 receptor agonists could mitigate neuronal damage in models of neurodegeneration. The compounds were shown to enhance cell survival in cultures exposed to neurotoxic agents, suggesting that this compound may similarly confer protective benefits .

Analgesic Properties

Another investigation focused on the analgesic properties of sigma receptor ligands. It was found that compounds with high selectivity for sigma1 receptors exhibited significant analgesic effects in animal models of pain. This finding supports the hypothesis that this compound could serve as an effective analgesic agent .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have revealed critical insights into how structural modifications influence biological activity. For example:

  • Substituent Positioning : The position of substituents on the piperidine or phenolic rings can drastically alter receptor binding profiles.
  • Functional Groups : The presence of sulfonamide groups enhances solubility and bioavailability, essential for therapeutic efficacy.

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